

Introduction: A Versatile Building Block in Modern Synthesis

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Compound of Interest

Compound Name: **2-(3-Aminophenyl)acetonitrile**

Cat. No.: **B1276000**

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2-(3-Aminophenyl)acetonitrile, with CAS Registry Number 4623-24-9, is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure, featuring a reactive primary aromatic amine and a versatile nitrile group on a phenylacetonitrile scaffold, positions it as a crucial intermediate in the synthesis of a wide array of more complex molecules.^[1] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and materials science research. For drug development professionals, understanding the nuances of this molecule's reactivity and handling is paramount for leveraging its full potential in the creation of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective application in research and development. **2-(3-Aminophenyl)acetonitrile** is typically supplied as a yellow to brown liquid, a physical state that dictates its handling and reaction setup.^{[1][2]}

Physical and Chemical Properties

The key physicochemical data for **2-(3-Aminophenyl)acetonitrile** are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source(s)
CAS Number	4623-24-9	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ N ₂	[1] [2] [3]
Molecular Weight	132.16 g/mol	[2] [3] [4]
Appearance	Yellow to Brown Liquid	[1] [2] [4]
Boiling Point	307.4 °C at 760 mmHg	[3]
Melting Point	137-138 °C	[3]
Flash Point	139.7 °C	[3]
Purity	Typically ≥95%	[1] [2] [4]
Storage	Store at 2-8°C, protected from light in an inert atmosphere.	[1] [3] [4] [5]

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of **2-(3-Aminophenyl)acetonitrile**. The following table outlines the expected characteristic signals in key spectroscopic methods.

Spectroscopy	Expected Signals
¹ H NMR	Aromatic protons (4H) typically appear as multiplets in the δ 6.5-7.2 ppm range. The benzylic methylene protons (-CH ₂ CN) usually present as a singlet around δ 3.7 ppm. The amine protons (-NH ₂) exhibit a broad singlet, the chemical shift of which is concentration-dependent but often found between δ 3.5-5.0 ppm.[6]
¹³ C NMR	Aromatic carbons would appear in the δ 110-150 ppm region. The nitrile carbon (-C≡N) is expected around δ 118-120 ppm, and the methylene carbon (-CH ₂ CN) signal would be found further upfield.
Infrared (IR)	Primary amine N-H stretching appears as two distinct bands in the 3350-3500 cm ⁻¹ region.[6] The nitrile C≡N stretch is a sharp, medium-intensity band around 2240-2260 cm ⁻¹ .[7] Aromatic C-H stretching is observed above 3000 cm ⁻¹ , and C=C ring stretching bands appear in the 1450-1600 cm ⁻¹ region.
Mass Spec. (MS)	The molecular ion peak [M] ⁺ would be observed at m/z = 132.16.

Synthesis and Manufacturing

The most common and industrially scalable approach to synthesizing **2-(3-Aminophenyl)acetonitrile** involves the selective reduction of the corresponding nitro precursor, 2-(3-nitrophenyl)acetonitrile. This transformation is a cornerstone of aromatic amine synthesis due to the wide availability of nitroaromatic starting materials.

Recommended Synthetic Protocol: Catalytic Hydrogen Transfer Reduction

This method is preferred for its mild reaction conditions, high yields, and operational simplicity, avoiding the need for high-pressure hydrogenation equipment. A well-established procedure involves using hydrazine hydrate as the hydrogen source in the presence of a metal catalyst like Raney Nickel.[8]

Reaction: 2-(3-Nitrophenyl)acetonitrile → **2-(3-Aminophenyl)acetonitrile**

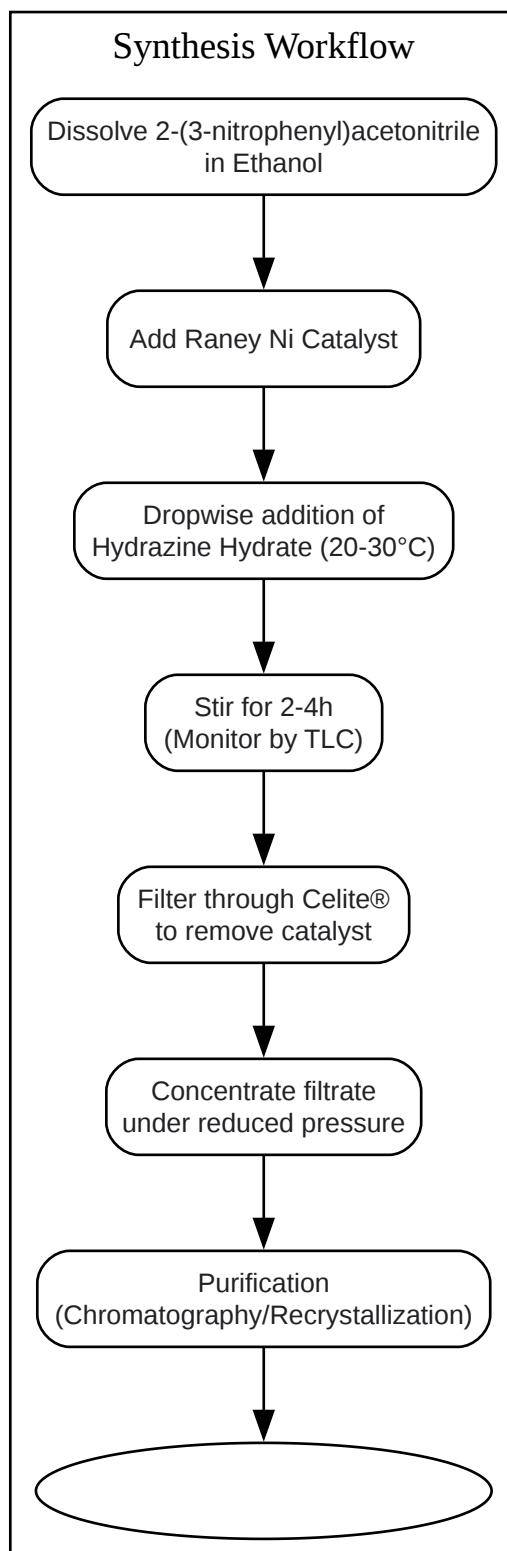
Reagents & Equipment:

- 2-(3-nitrophenyl)acetonitrile
- Ethanol (Solvent)
- Raney Nickel (Catalyst, ~5% w/w)
- Hydrazine Hydrate (80% solution)
- Reaction flask with magnetic stirring, condenser, and nitrogen inlet
- Filtration apparatus (e.g., Buchner funnel with Celite®)
- Rotary evaporator

Step-by-Step Procedure:

- Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-nitrophenyl)acetonitrile (1 equivalent) in ethanol (approx. 10 mL per gram of substrate).
- Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 5% by weight relative to the nitro compound). Caution: Raney Nickel is pyrophoric and must be handled as a slurry in water or ethanol.
- Hydrazine Addition: While stirring the suspension vigorously at room temperature (20-30°C), add hydrazine hydrate (3 equivalents) dropwise over 30 minutes. An exothermic reaction is expected; maintain the temperature below 40°C with a water bath if necessary.
- Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

- Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of ethanol. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.
- Workup: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the ethanol and excess hydrazine.
- Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield **2-(3-Aminophenyl)acetonitrile** as a light yellow to brown liquid.^[8]



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Caption: General workflow for the synthesis of **2-(3-Aminophenyl)acetonitrile**.

Chemical Reactivity and Derivatization Potential

The synthetic utility of **2-(3-Aminophenyl)acetonitrile** stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic primary amine and the electrophilic nitrile. This allows for selective transformations to build molecular complexity.

Reactions at the Amino Group

The primary aromatic amine is a versatile nucleophile and a convenient handle for a variety of chemical modifications.

- **Acylation/Sulfonylation:** Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide or sulfonamide linkages, a common strategy in medicinal chemistry to modulate physicochemical properties.
- **N-Alkylation:** Can undergo alkylation with alkyl halides, though selectivity can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.
- **Schiff Base Formation:** Condenses with aldehydes and ketones under dehydrating conditions to form imines (Schiff bases), which are valuable intermediates for further functionalization.^[9]
- **Diazotization:** The amine can be converted to a diazonium salt, which is a gateway to a vast number of transformations, including Sandmeyer-type reactions to install halides, cyano, or hydroxyl groups.

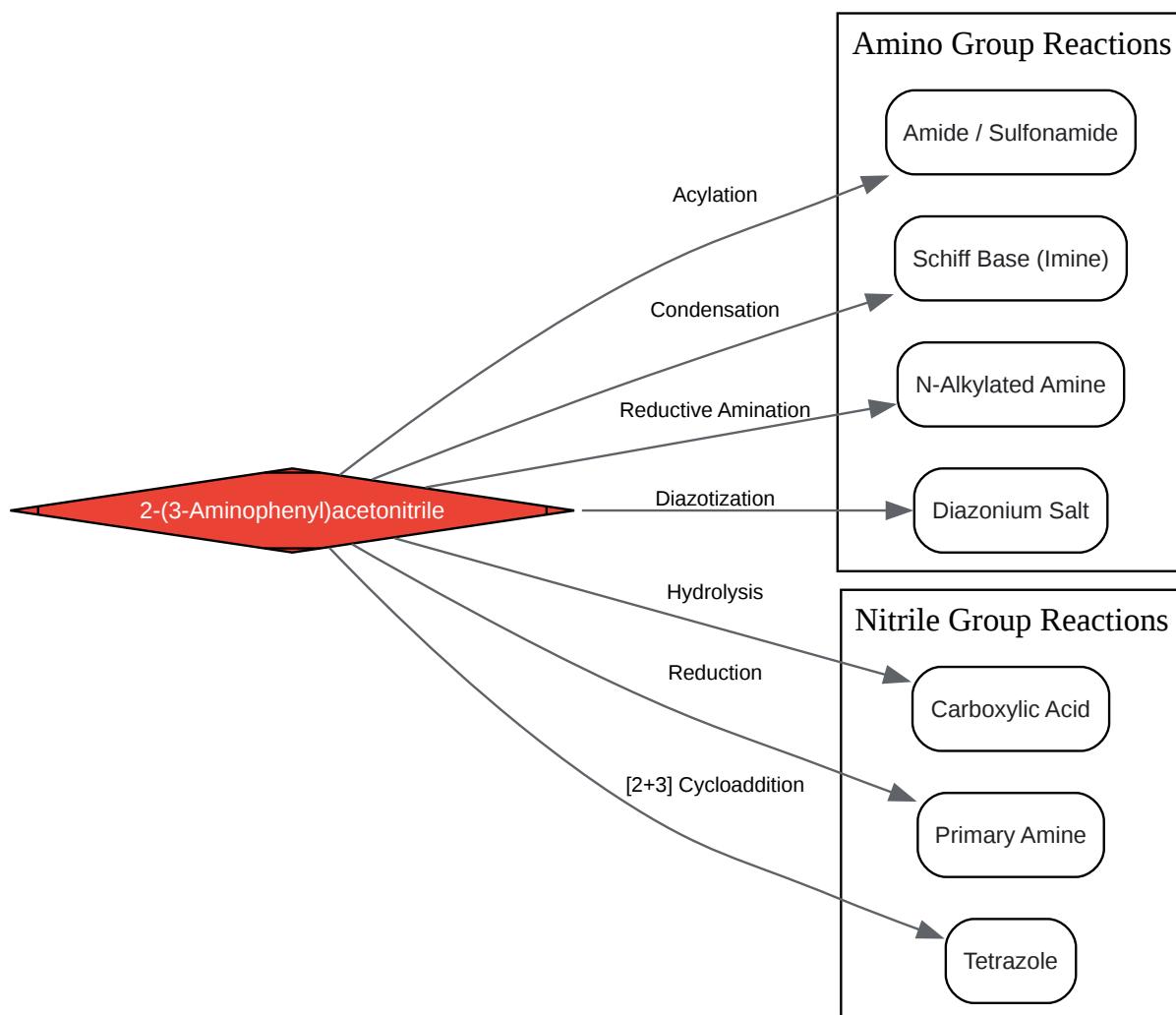
Reactions at the Nitrile Group

The nitrile group can be transformed into other important functionalities, expanding the synthetic possibilities.

- **Hydrolysis:** Can be hydrolyzed under acidic or basic conditions to yield 3-aminophenylacetic acid or its corresponding amide. This conversion is fundamental in the synthesis of certain pharmaceuticals.^[10]
- **Reduction:** The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation, yielding 2-(3-

aminophenyl)ethan-1-amine. This creates a valuable diamine building block.

- Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings, such as tetrazoles (via reaction with azides) or thiazoles, which are privileged structures in drug discovery.



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Sources

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